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Iron;ytterbium

Cat. No.: B14728090
CAS No.: 12776-58-8
M. Wt: 284.74 g/mol
InChI Key: ABPRWVVTGUPCIJ-UHFFFAOYSA-N
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Description

Contextual Significance of Rare-Earth and Transition Metal Interplay in Advanced Materials

The combination of rare-earth elements and 3d transition metals at the atomic level gives rise to materials with remarkable magnetic properties. researchgate.net In these compounds, the localized 4f electrons of the rare-earth elements are responsible for high magnetic moments and strong magnetocrystalline anisotropy, while the itinerant 3d electrons of the transition metals primarily determine the magnetic ordering temperatures, such as the Curie temperature. researchgate.netresearchgate.net This synergistic interaction is the foundation for a variety of high-performance magnetic materials.

For instance, rare-earth permanent magnets, such as those based on neodymium-iron-boron (Nd2Fe14B), derive their strength from the combination of the rare-earth's magnetic anisotropy and the transition metal's strong ferromagnetic order. researchgate.net Beyond permanent magnets, the interplay between rare-earth and transition metals is crucial for materials used in magnetostrictive devices, magneto-optical storage, and magnetic refrigeration. researchgate.net The magnetic behavior of these compounds can be tuned by altering the composition and crystal structure, allowing for the design of materials with specific magnetic responses. researchgate.net The coupling between the magnetic moments of the rare-earth and transition metal sublattices can be either parallel (ferromagnetic) for light rare-earths or antiparallel (ferrimagnetic) for heavy rare-earths. researchgate.netresearchgate.net

Overview of Iron and Ytterbium as Constituent Elements in Complex Systems

Iron (Fe) is a first-row transition metal renowned for its robust ferromagnetism, a property stemming from the alignment of electron spins in its 3d orbital. This intrinsic magnetic behavior, coupled with its abundance and low cost, makes iron a fundamental component in a vast array of magnetic materials. wikipedia.org In intermetallic compounds, iron contributes to high Curie temperatures and large saturation magnetization. researchgate.netnih.govnih.gov The magnetic properties of iron-containing alloys and compounds are highly sensitive to their crystal structure and the presence of other elements, which can modify the electronic environment of the iron atoms. wikipedia.orgijrpr.com

Ytterbium (Yb) is a heavy rare-earth element belonging to the lanthanide series. osti.gov A key characteristic of ytterbium is its ability to exist in both a divalent (Yb²⁺) and a trivalent (Yb³⁺) state, which leads to a diversity of chemical and physical properties in its compounds. osti.govresearchgate.net The valence state of ytterbium in an intermetallic compound can significantly influence its magnetic and electronic behavior. researchgate.net Trivalent ytterbium (Yb³⁺) has a partially filled 4f shell, which can give rise to magnetic moments and complex magnetic phenomena, whereas divalent ytterbium (Yb²⁺) has a filled 4f shell and is typically non-magnetic. researchgate.net Furthermore, ytterbium can be used as an alloying agent to improve the strength and other mechanical properties of materials like stainless steel.

Research Imperatives for Iron-Ytterbium Compounds

The unique combination of properties offered by iron and ytterbium provides a strong impetus for research into their binary and ternary compounds. The primary research imperatives are driven by the potential for discovering new materials with enhanced or novel functionalities for a range of technological applications.

One of the key areas of investigation is the magnetic properties of iron-ytterbium compounds. For example, Ytterbium Iron Garnet (Yb₃Fe₅O₁₂) is a ferrimagnetic material with applications in microwave and magneto-optical devices. The study of its thermodynamic and magnetic properties at low temperatures has revealed interesting phenomena, such as a magnetization compensation point. researchgate.net

Research into intermetallic phases, such as YbFe₂, which crystallizes in a cubic Laves phase structure, is also of significant interest. researchgate.net Understanding the crystal structure and magnetic ordering in these materials is crucial for developing new magnetic materials. Furthermore, the investigation of ternary systems, such as Yb-Fe-B, has led to the discovery of new compounds like YbFeB₄. researchgate.net The exploration of these complex systems is driven by the possibility of creating materials with tailored magnetic anisotropy, coercivity, and other properties relevant to permanent magnets and other magnetic applications. The ability of ytterbium to exhibit intermediate valence states in some compounds adds another layer of complexity and potential for novel electronic and magnetic phenomena. researchgate.net

Data on Iron-Ytterbium Compounds

The following tables summarize some of the known crystallographic and physical properties of select iron-ytterbium compounds.

Properties of Iron (Fe) and Ytterbium (Yb)
PropertyIron (Fe)Ytterbium (Yb)
Atomic Number2670
Atomic Mass55.845 u173.045 u
Electron Configuration[Ar] 3d⁶ 4s²[Xe] 4f¹⁴ 6s²
Crystal StructureBody-Centered Cubic (BCC)Face-Centered Cubic (FCC)
Lattice Constant286.65 pm548.47 pm
Crystallographic Data for Selected Iron-Ytterbium Compounds
CompoundCrystal SystemSpace GroupLattice Parameters (Å)
YbFe₂CubicFd-3ma = 7.238
YbFeB₄OrthorhombicPbama = 5.8437, b = 11.304, c = 3.3520
Yb₃Fe₅O₁₂ (Ytterbium Iron Garnet)CubicIa-3da = 12.302

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2Yb B14728090 Iron;ytterbium CAS No. 12776-58-8

Properties

CAS No.

12776-58-8

Molecular Formula

Fe2Yb

Molecular Weight

284.74 g/mol

IUPAC Name

iron;ytterbium

InChI

InChI=1S/2Fe.Yb

InChI Key

ABPRWVVTGUPCIJ-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Yb]

Origin of Product

United States

Synthetic Methodologies for Iron Ytterbium Materials

Growth of Iron-Ytterbium Films and Nanostructures

The fabrication of iron-ytterbium films and nanostructures is critical for their application in various technological fields. The choice of synthetic method largely dictates the final properties of these materials.

Vapor co-deposition, a form of physical vapor deposition (PVD), is a versatile method for producing thin films with controlled composition. northwestern.edu This technique involves the simultaneous evaporation of iron and ytterbium from separate sources within a high-vacuum chamber. scholarsresearchlibrary.com The vaporized atoms then travel and condense onto a substrate, forming a thin film. The concentration of iron within the ytterbium matrix can be precisely controlled by adjusting the evaporation rates of the individual sources. scholarsresearchlibrary.com

Electron beam physical vapor deposition (EBPVD) is a common PVD technique that can be employed for this purpose. researchgate.net In this method, high-energy electron beams are directed at the source materials (iron and ytterbium) in crucibles, causing them to evaporate. researchgate.net The substrate is typically heated to influence the film's morphology and adhesion. researchgate.net The low pressure in the vacuum chamber ensures that the evaporated atoms travel in a straight line to the substrate with minimal collisions with residual gas molecules. scholarsresearchlibrary.com

Key parameters for vapor co-deposition include:

Substrate Temperature: Influences the adatom mobility on the substrate surface, affecting grain size and film density.

Deposition Rate: The rate at which the material is deposited on the substrate, which can be controlled by the power of the electron beam or the temperature of the resistive heating source.

Background Pressure: A high vacuum is necessary to prevent contamination and ensure a long mean free path for the evaporated atoms. scholarsresearchlibrary.com

Source-to-Substrate Distance: Affects the uniformity of the film thickness.

This method is particularly suitable for creating dilute magnetic alloys where a small amount of magnetic iron is dispersed within a non-magnetic ytterbium host.

Solvothermal synthesis is a wet-chemical method used to prepare crystalline nanoparticles from precursors in a solvent at temperatures above its boiling point, carried out in a sealed vessel called an autoclave. researchgate.netrsc.org This technique allows for the synthesis of materials that are not stable at higher temperatures required by solid-state methods. researchgate.net For ytterbium/iron mixed oxide nanoparticles, this method offers excellent control over particle size, morphology, and crystallinity. researchgate.netrsc.org

The process typically involves dissolving stoichiometric amounts of ytterbium and iron precursors, such as nitrates or chlorides, in a suitable solvent. researchgate.netresearchgate.net A precipitating agent, like an amine or hydroxide (B78521), is often added to facilitate the formation of the oxide. researchgate.netchemmethod.com The mixture is then sealed in an autoclave and heated. The elevated temperature and pressure promote the dissolution and recrystallization of the precursors into the desired mixed oxide nanoparticles. mdpi.comyoutube.com

A specific example is the synthesis of glutathione-capped hybrid ytterbium/iron oxide nanoparticles. researchgate.net In this work, the influence of the ytterbium/iron molar ratio and the degree of autoclave filling on the structural and morphological characteristics of the nanoparticles were studied. researchgate.net The use of a microwave reactor can significantly reduce the synthesis time to as little as 30 minutes. rsc.org

Hydrothermal synthesis is a specific type of solvothermal synthesis where water is used as the solvent. mdpi.comyoutube.com This method is widely used for the synthesis of various metal oxide nanoparticles, including iron oxides. researchgate.netchemmethod.comnih.gov By controlling reaction parameters such as temperature, pressure, precursor concentration, and reaction time, the size and shape of the resulting nanoparticles can be tuned. researchgate.netnih.gov

Table 1: Typical Parameters for Solvothermal Synthesis of Ytterbium/Iron Mixed Oxide Nanoparticles
ParameterTypical Range/ValueEffect on Nanoparticle Properties
Temperature150 - 250 °CAffects crystallinity and particle size. Higher temperatures generally lead to larger and more crystalline particles.
TimeA few hours to several daysInfluences the completion of the reaction and the growth of nanoparticles.
PrecursorsNitrates, chlorides, or acetates of iron and ytterbiumThe choice of precursor can affect the reaction kinetics and the purity of the final product.
SolventWater (hydrothermal), ethanol, ethylene (B1197577) glycolThe solvent's properties, such as polarity and boiling point, influence the solubility of precursors and the reaction pathway.
pH/Precipitating AgentBasic (e.g., NaOH, NH4OH)Controls the hydrolysis and condensation rates, which in turn affects nucleation and growth.

Preparation of Ytterbium Iron Garnet (YbIG) Compounds

Ytterbium Iron Garnet (Yb3Fe5O12) is a synthetic garnet with ferrimagnetic properties. wikipedia.org Its synthesis requires precise control of stoichiometry and high temperatures to form the desired crystal structure.

The solid-phase synthesis, also known as the ceramic method, is a traditional and widely used technique for preparing polycrystalline solids, including rare-earth iron garnets. wikipedia.orgijrpr.comresearchgate.net This method involves the high-temperature reaction of solid precursors. researchgate.netscientific.net

The general procedure for the solid-phase synthesis of YbIG is as follows:

Mixing and Grinding: High-purity powders of the precursor oxides, typically Yb2O3 and Fe2O3, are weighed in stoichiometric amounts. aip.org These powders are then intimately mixed and ground together to increase the contact area between the reactants. ijrpr.com

Calcination: The mixed powder is heated at a high temperature (calcined) for an extended period. This initial heating step initiates the chemical reaction and the formation of the garnet phase. Multiple grinding and calcination steps may be necessary to ensure a complete and homogeneous reaction. aip.org

Pelletizing and Sintering: After calcination, the powder is pressed into pellets and sintered at an even higher temperature, often between 1000°C and 1400°C. ijrpr.comscientific.net Sintering promotes the densification of the material and the growth of the garnet crystals. scientific.net The heating and cooling rates during sintering are carefully controlled to avoid cracking of the final ceramic product. aip.org

While this method is cost-effective and can produce large quantities of material, it often requires high temperatures and long reaction times, which can lead to larger grain sizes and potential impurities. chalcogen.ro

Table 2: Comparison of Solid-Phase Synthesis Parameters for YIG
Sintering Temperature (°C)Sintering Time (hours)Resultant PhaseReference
100024Pure garnet phase aip.org
130024Pure garnet phase aip.org
14003Single phase YIG scientific.net

Solution-based methods offer several advantages over solid-phase synthesis, including better homogeneity, lower synthesis temperatures, and the ability to produce nanocrystalline materials. chalcogen.ro

The sol-gel method is a versatile wet-chemical technique used for the synthesis of metal oxides from molecular precursors. chalcogen.ronih.govresearchgate.net This process involves the conversion of a solution of precursors (the "sol") into a gel-like network containing the metal cations. nih.gov

A common approach for synthesizing YbIG via the sol-gel method is the citrate-gel route: chalcogen.royoutube.comyoutube.com

Solution Preparation: Stoichiometric amounts of ytterbium and iron nitrates are dissolved in deionized water. aip.orgchalcogen.ro

Chelation: A chelating agent, such as citric acid, is added to the solution. The citric acid forms stable complexes with the metal cations, preventing their premature precipitation. chalcogen.romdpi.com The molar ratio of citric acid to metal ions is a critical parameter. chalcogen.ro

Gel Formation: The solution is heated to evaporate the solvent, leading to the formation of a viscous gel. nih.govmdpi.com

Combustion and Calcination: The dried gel is then heated to a higher temperature. The organic components of the gel undergo combustion, providing energy for the formation of the garnet phase at a relatively low temperature. chalcogen.ro This auto-combustion process can lead to the formation of fine, homogeneous YbIG powders. chalcogen.ro Subsequent calcination at temperatures typically between 700°C and 1000°C is performed to obtain the pure crystalline garnet phase. aip.orgchalcogen.roresearchgate.net

The sol-gel method allows for the synthesis of nanocrystalline YbIG with a high degree of purity and homogeneity at lower temperatures compared to the solid-state reaction method. aip.orgchalcogen.ro

Solution-Based Preparation Methods

Chemical Coprecipitation Techniques

Chemical coprecipitation is a widely used method for synthesizing multicomponent oxide powders due to its ability to achieve a high degree of chemical homogeneity at the atomic level. This technique involves the simultaneous precipitation of two or more cations from a common solution. The process typically uses a precipitating agent to induce the formation of an insoluble precursor, which is subsequently calcined to yield the final oxide material.

For the synthesis of iron-ytterbium oxides, this method involves dissolving soluble salts of iron (e.g., iron(III) nitrate) and ytterbium (e.g., ytterbium(III) nitrate) in a suitable solvent. A precipitating agent, such as ammonium (B1175870) hydroxide or sodium carbonate, is then added to the solution. This causes the simultaneous precipitation of iron and ytterbium hydroxides or carbonates. The resulting precipitate is a highly mixed, amorphous precursor. The key to successful coprecipitation is maintaining careful control over parameters like pH, temperature, and the rate of addition of the precipitating agent to ensure uniform composition and prevent segregation of the components. The precursor is then washed, dried, and calcined at high temperatures to form the desired crystalline iron-ytterbium oxide phase, such as ytterbium iron garnet (Yb₃Fe₅O₁₂).

Anion-Exchange Resin Precipitation

Anion-exchange resin precipitation offers a refined method for the coprecipitation of metal ions, leading to the formation of highly pure and homogeneous precursor materials. This technique utilizes an anion-exchange resin, typically in its hydroxide (OH⁻) or carbonate (CO₃²⁻) form, as the precipitating agent.

24R-OH + 3YbCl₃ + 5FeCl₃ → 24R-Cl + 3Yb(OH)₃↓ + 5Fe(OH)₃↓ researchgate.net

This process effectively reduces the electrical conductivity of the system as the metal ions are converted into sparingly soluble hydroxides. researchgate.net The rate and completeness of the precipitation can be monitored by measuring this change in conductivity. researchgate.net Studies have shown that strong base anion exchangers like AV-17-8 in the OH⁻ form are highly effective, achieving virtually complete precipitation (99.8%) of both metals within 10 minutes. researchgate.net The use of the resin in its carbonate form is also effective, with the added benefit that the forming iron hydroxide phase can act as a scavenger for the ytterbium-containing phase, enhancing the coprecipitation efficiency. researchgate.net After precipitation, the precursor-coated resin is separated, and the precursor is detached and calcined at temperatures around 1100°C to form the single-phase garnet. researchgate.net

Resin TypeFormPrecipitation Time (min)Precipitation Completion (%)
AV-17-8OH⁻1099.8
AV-17-8CO₃²⁻10~85
A-400CO₃²⁻6071-72

Synthesis of Organometallic Iron-Ytterbium Complexes

The synthesis of organometallic complexes involving d-block and f-block elements like iron and ytterbium often employs specialized techniques to create direct metal-carbon bonds.

Salt Metathesis Reactions for Iron and Ytterbium Metallocenes

Salt metathesis, or double displacement, is a fundamental reaction in organometallic chemistry used to form new complexes. wikipedia.org This method involves the reaction of a metal halide with an alkali metal salt of a desired organic ligand.

For the synthesis of iron and ytterbium metallocenes with a dimethyldihydropyrene-fused cyclopentadienyl (B1206354) (CpDHP) ligand, salt metathesis is a viable, though sometimes low-yield, pathway. acs.org The iron metallocene, Fe(CpDHP)₂, can be prepared by reacting the lithium salt of the ligand (LiCpDHP) with iron(II) chloride (FeCl₂). acs.org

2 LiCpDHP + FeCl₂ → Fe(CpDHP)₂ + 2 LiCl acs.org

Similarly, the synthesis of the corresponding ytterbium metallocene can be attempted via the salt metathesis reaction between LiCpDHP and ytterbium(II) iodide (YbI₂). acs.org However, this reaction often results in lower yields and less pure products compared to other methods like acid-base reactions, a common issue in lanthanide chemistry. acs.org The low yield (30%) in this specific case was attributed to the high solubility of the product in the hexane (B92381) solvent. acs.org

Doping Strategies in Iron- or Ytterbium-Based Hosts

Doping involves introducing a small quantity of a foreign element into a host crystal lattice to modify its properties. This is a key strategy for tuning the magnetic, optical, and electronic characteristics of materials.

Ytterbium Doping in Nickel-Cobalt (B8461503) Ferrite (B1171679) Systems via Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique for fabricating ceramic materials, offering excellent control over the product's purity, homogeneity, and particle size. This method has been successfully employed to dope (B7801613) ytterbium (Yb³⁺) into the spinel structure of nickel-cobalt ferrite. rsc.orgnih.gov

The synthesis of Yb-doped nickel-cobalt ferrite (Ni₀.₅Co₀.₅YbₓFe₂₋ₓO₄) begins with dissolving stoichiometric amounts of metal nitrates (Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O, and Yb(NO₃)₃·5H₂O) in distilled water. nih.govsemanticscholar.org Citric acid is added as a chelating agent, followed by the addition of ammonia (B1221849) water to adjust the pH to around 7. nih.gov The solution is stirred and heated to form a sol, which is then dried to obtain a gel. nih.gov This gel is subsequently calcined at a high temperature (e.g., 950°C) to crystallize the final ferrite nanopowder. nih.gov

Research has shown that the level of ytterbium doping significantly affects the material's properties. rsc.orgbohrium.com For instance, in the Ni₀.₅Co₀.₅YbₓFe₂₋ₓO₄ system, the microwave absorption performance was found to be optimal at a doping level of x = 0.02. rsc.orgbohrium.com This particular composition exhibited the best reflection loss and a significant effective absorption bandwidth, highlighting the ability of targeted doping to enhance material performance for specific applications. rsc.orgbohrium.com

Yb Doping Level (x)Average Particle Size (nm)Best Reflection Loss (dB)
0.00~45.00N/A
0.02~38.00-21.04
>0.02IncreasesDecreases

Ytterbium Doping in Yttrium Iron Garnet

Yttrium Iron Garnet (Y₃Fe₅O₁₂, YIG) is a ferrimagnetic material with significant applications in microwave and magneto-optical devices. mdpi.com Its properties can be modified by substituting Y³⁺ ions with other rare-earth ions, such as ytterbium (Yb³⁺). The synthesis of Yb-doped YIG is commonly achieved through the solid-state reaction method. nih.gov

This process involves mixing high-purity oxide powders of the constituent elements: yttrium oxide (Y₂O₃), iron(III) oxide (Fe₂O₃), and ytterbium oxide (Yb₂O₃) in precise stoichiometric ratios. nih.gov The powder mixture is thoroughly ground to ensure homogeneity and then subjected to a series of calcination and sintering steps at high temperatures, often exceeding 1300°C. nih.govijrpr.com Intermediate grinding between heating steps is crucial for promoting a complete reaction and forming a single-phase garnet structure. nih.gov

The incorporation of Yb³⁺ ions into the YIG lattice, where they substitute Y³⁺ ions at the dodecahedral sites, leads to changes in the structural and magnetic properties. nih.gov Due to the difference in ionic radii between Y³⁺ and Yb³⁺, the lattice parameter of the garnet is expected to change with the doping concentration. This controlled substitution allows for the fine-tuning of properties like saturation magnetization and Curie temperature.

Structural Characterization and Microstructural Analysis of Iron Ytterbium Compounds

Crystalline Structure and Phase Evolution

The arrangement of atoms and the formation of different phases in iron-ytterbium systems are primarily studied through diffraction and imaging techniques. These methods provide insights into the material's fundamental crystallographic parameters and how they change with composition and processing conditions.

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases present in a material and determining their structural properties. In the Fe-Yb system, several intermetallic compounds have been identified. The Fe-Yb phase diagram indicates the existence of compounds such as Yb₂Fe₁₇, Yb₆Fe₂₃, and the Laves phase YbFe₂.

Studies on ternary systems involving iron and ytterbium, such as the Yb-Fe-B and Yb-Fe-Al systems, have utilized XRD to elucidate phase relationships and crystal structures. For instance, in the Yb-Fe-B system, the existence of ternary compounds like YbFeB₄ has been confirmed, and its structure was refined using single-crystal XRD. globalsino.comresearchgate.net The YbFeB₄ compound is found to have an orthorhombic crystal structure belonging to the Pbam space group, with the YCrB₄ structure type. globalsino.comresearchgate.net

In the Yb-Fe-Al system, compounds with the general formula YbFeₓAl₁₂₋ₓ have been studied. These compounds are identified as partially disordered variants of the CeMn₄Al₈ type structure.

A study on YbFe₂O₄ films deposited on α-Al₂O₃(001) substrates demonstrated highly (001)-oriented crystal growth, which is comparable to films grown by more sophisticated methods like molecular beam epitaxy (MBE) and pulsed laser deposition (PLD). aip.org

Below is a data table summarizing the crystallographic information for several known iron-ytterbium compounds.

CompoundCrystal SystemSpace GroupStructure TypeLattice Parameters (nm)
Yb₂Fe₁₇HexagonalP6₃/mmcTh₂Ni₁₇a = 0.8408, c = 0.8280
Yb₆Fe₂₃CubicFm3mTh₆Mn₂₃a = 1.1944
YbFe₂CubicFd3mMgCu₂ (C15 Laves)a = 0.7239
YbFeB₄OrthorhombicPbamYCrB₄a = 0.58437, b = 1.1304, c = 0.33520

Transmission electron microscopy provides higher resolution imaging and crystallographic information compared to SEM, making it suitable for detailed grain analysis. In a study of YbFe₂O₄ films, cross-sectional TEM images were used to estimate the film thickness at approximately 100 nm. aip.org High-resolution TEM (HRTEM) of the interface between the YbFe₂O₄ film and the α-Al₂O₃ substrate revealed a (001)-oriented YbFe₂O₄ layer. aip.org Selected area electron diffraction (SAED) patterns confirmed the crystalline nature and orientation of the film. aip.org The SAED pattern of the YbFe₂O₄ layer indicated a uniaxial orientation along the c-axis. aip.org

Electron Microprobe Analysis (EPMA) is a powerful technique for quantitative elemental analysis and mapping of elemental distribution at the micrometer scale. carleton.eduwikipedia.org By bombarding a sample with a focused electron beam and analyzing the characteristic X-rays emitted, EPMA can produce detailed maps showing the spatial distribution of elements within a material. carleton.eduwikipedia.org This is particularly useful for identifying compositional zoning, inclusions, and the distribution of elements between different phases. carleton.edu

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to organometallic compounds containing both iron and ytterbium.

One such example is the divalent ytterbium metallocene, Yb(CpDHP)₂(THF)₂, which was characterized by X-ray crystallography. The study also reported the synthesis of the corresponding iron metallocene, Fe(CpDHP)₂, where CpDHP is a dimethyldihydropyrene-fused cyclopentadienyl (B1206354) ligand. The ytterbium complex adopts a highly distorted pseudotetrahedral bent metallocene structure. aip.org In this compound, the Yb(II) center is eight-coordinate, with both CpDHP rings being η⁵-bonded to the metal. aip.org

Furthermore, a complex containing both metals, bis[bis(pentamethylcyclopentadienyl)ytterbium(III)] undecacarbonyltriferrate, [(C₅Me₅)₂Yb]₂[Fe₃(CO)₁₁], has been synthesized and its crystal structure determined. This compound features four isocarbonyl (iron-carbonyl-ytterbium) interactions, demonstrating a direct linkage between the iron and ytterbium centers through carbonyl bridges.

The table below summarizes key crystallographic data for the Yb(CpDHP)₂(THF)₂ metallocene.

ParameterValue
CompoundYb(CpDHP)₂(THF)₂
Empirical FormulaC₆₆H₇₄O₂Yb
Formula Weight1076.36
Crystal SystemTriclinic
Space GroupP-1
a (Å)12.062(2)
b (Å)13.633(3)
c (Å)17.025(3)
α (°)98.38(3)
β (°)92.20(3)
γ (°)114.28(3)
Volume (ų)2489.1(9)

Microscopic Techniques for Morphology and Grain Analysis

Local Structural Environments and Defect Chemistry

In solid-state systems, foreign atoms like iron can be incorporated into a host ytterbium matrix in two primary ways: interstitially or substitutionally. Interstitial diffusion involves smaller atoms moving between the primary lattice sites of the host material taylorandfrancis.com. This is a common mechanism for elements like carbon, hydrogen, and nitrogen in iron taylorandfrancis.com. Conversely, substitutional defects occur when a host atom is replaced by a foreign atom on a lattice site taylorandfrancis.com.

In the case of iron in ytterbium, both scenarios are possible. Theoretical studies on iron in other matrices, such as hydroxyapatite, have shown that the stability of interstitial versus substitutional sites can depend heavily on the chemical environment, with interstitial configurations being favored in cation-rich conditions and substitutional defects being more probable in cation-poor conditions nih.govnih.gov.

Research on ytterbium films doped with iron indicates the presence of monomeric iron atoms located on interstitial sites, as well as aggregates of neighboring substitutional iron atoms . The choice between an interstitial or substitutional site is governed by factors such as atomic size differences and the thermodynamics of the system. The calculated activation energy for the motion of a single interstitial iron atom (mono-interstitial) is 0.33 eV, while for a single vacancy (essential for substitutional diffusion) it is 0.68 eV aps.org.

Due to the immiscibility of iron in ytterbium, there is a strong tendency for iron atoms to aggregate and form clusters within the ytterbium host. Studies on ytterbium films co-deposited with iron have confirmed the presence of various iron species . Mössbauer spectroscopy analysis of these films reveals contributions from several distinct iron environments:

Monomeric iron on interstitial sites.

Two types of neighboring substitutional iron aggregates.

Two types of clusters formed through diffusion.

Interestingly, the formation of these clusters does not show a systematic correlation with increasing iron concentration. Instead, there are indications that cluster formation is more pronounced in thinner films, suggesting that the process primarily occurs on the film's surface and is limited by the slow diffusion of iron from the bulk of the film . The biogenesis of iron-sulfur clusters in biological systems also highlights the stepwise assembly of such clusters, which can be a transient species on the way to a more stable configuration nih.govnih.gov.

Iron garnets, with the general formula R₃Fe₅O₁₂, where R is a rare-earth element like Ytterbium (Yb), possess a complex crystal structure with three distinct cation sites uu.nlaps.org. Understanding the distribution of cations among these sites is crucial as it dictates the material's magnetic properties. The three sites are:

Dodecahedral (c) sites: Typically occupied by the large rare-earth ions (Yb³⁺).

Octahedral (a) sites: Occupied by iron ions (Fe³⁺).

Tetrahedral (d) sites: Also occupied by iron ions (Fe³⁺).

In ideal, stoichiometric garnets, the ratio of cations on the 'c' sites to those on the 'a' and 'd' sites is 3:5 aps.org. However, deviations from this stoichiometry, especially in thin films, can lead to the formation of point defects such as vacancies and antisite defects, where a cation occupies a site typically reserved for another aps.orgnih.govosti.gov. For instance, in terbium iron garnet (TbIG) thin films with excess terbium, Tb³⁺ ions have been found to occupy octahedral Fe³⁺ sites, creating Tb(Fe) antisite defects uu.nlnih.govosti.gov. First-principles calculations for yttrium-rich yttrium iron garnet (Y-YIG) predict that Y(Fe) antisite defects are more stable in octahedral sites compared to tetrahedral sites aps.org. This cation disorder significantly manipulates the magnetic properties of the garnet films nih.govosti.gov.

Cation SiteTypical Occupant in Yb₃Fe₅O₁₂CoordinationPossible Defects
Dodecahedral (c)Yb³⁺8Vacancies
Octahedral (a)Fe³⁺6Vacancies, Yb³⁺ antisites
Tetrahedral (d)Fe³⁺4Vacancies, Yb³⁺ antisites

Phase Transitions and Anelastic Phenomena in Iron-Ytterbium Alloys

Ytterbium Iron Garnet (YbIG) is a ferrimagnetic material that exhibits complex magnetic phase transitions, particularly at low temperatures and under the influence of an external magnetic field aps.org. Theoretical calculations using a mean-field formalism predict four distinct kinds of phase transitions in YbIG for applied fields up to 300 kOe and temperatures from 0 to 30 K aps.org.

These predicted transitions are categorized as:

Ordinary first-order transitions.

Liquid-vapor-like second-order transitions.

Symmetry-affected first-order transitions.

Symmetry-affected second-order transitions.

These transitions are associated with singularities in thermal and magnetic properties, such as the specific heat and magnetic susceptibility aps.org.

Furthermore, anelastic phenomena, which relate to the internal friction of a material, have been studied in iron-gallium alloys doped with rare-earth elements, including ytterbium (Fe-Ga-Yb) researchgate.net. Sub-resonance mechanical spectroscopy has identified thermally activated and transient anelastic effects in these alloys, which are linked to their structure and phase transitions researchgate.net.

Influence of Synthesis Parameters on Nanoparticle Morphology and Size

The synthesis of iron-ytterbium nanoparticles involves processes where careful control of reaction parameters is essential to achieve desired particle characteristics. The size, shape, composition, and crystal structure of the resulting nanoparticles are highly dependent on the synthesis method and conditions nih.gov.

Several key parameters influence the final nanoparticle morphology:

Temperature and Pressure: In hydrothermal synthesis of iron oxide nanoparticles, pressure has been found to influence the resulting crystalline phase. Lower pressures (<100 bar) tend to form hematite, while higher pressures (>100 bar) favor the formation of goethite nih.gov. Temperature also plays a critical role in the crystallization and potential phase transitions of the nanoparticles nih.gov.

Stabilizers and Precursors: The choice of iron precursor (e.g., FeSO₄·7H₂O or FeCl₃) and the type and concentration of stabilizing agents can significantly control nanoparticle size bohrium.com. Generally, higher concentrations of stabilizers result in smaller nanoparticles bohrium.comnist.gov.

pH of the Medium: The pH of the reaction solution is another critical factor. In the biosynthesis of ytterbium nanoparticles, changing the pH allowed for the production of particles ranging from 2 to 10 nm researchgate.net. Similarly, for iron oxide nanoparticles, pH affects the size, shape, and composition nih.gov.

Synthesis ParameterInfluence on NanoparticlesObserved Effect
PressureCrystalline PhaseLow pressure favors hematite; high pressure favors goethite in iron oxides nih.gov.
Stabilizer ConcentrationParticle SizeHigher concentration generally leads to smaller nanoparticles bohrium.com.
pHParticle SizeAltering pH can control particle size, e.g., from 2 to 10 nm for Yb nanoparticles researchgate.net.
Precursor TypeParticle Size DistributionDifferent iron salts (FeSO₄ vs. FeCl₃) result in varied particle size distributions bohrium.com.

Electronic Structure Investigations of Iron Ytterbium Materials

Valence State Determination of Ytterbium in Intermetallic Phases and Complexes

Ytterbium is notable among the rare earth elements for its ability to exhibit valence instabilities in intermetallic compounds. rsc.org Its electronic configuration can fluctuate between divalent (4f¹⁴), trivalent (4f¹³), or an intermediate-valent state. rsc.orgresearchgate.netresearchgate.net These different states give rise to distinct physical behaviors: the filled 4f¹⁴ shell of Yb²⁺ is diamagnetic, whereas the 4f¹³ configuration of Yb³⁺ is paramagnetic. rsc.orgresearchgate.net The specific valence state adopted by ytterbium in a given compound dictates its magnetic and electronic properties, including Pauli or Curie-Weiss paramagnetism, and in some trivalent cases, Kondo or heavy Fermion ground states. rsc.orgresearchgate.net

Several experimental techniques are employed to determine the valence state of ytterbium in these materials. A preliminary indication can often be gained from crystallographic data by plotting the unit cell volumes for a series of isostructural rare-earth compounds (a Iandelli plot); a significant positive deviation for the ytterbium compound suggests a larger, divalent Yb²⁺ ion. rsc.org More direct and quantitative measurements are obtained through spectroscopic methods.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for this purpose. rsc.org Specifically, measurements at the Yb L₃-edge can distinguish between the Yb²⁺ and Yb³⁺ states, as their absorption peaks appear at different energies. lbl.gov By analyzing the shape and position of the absorption edge, the average ytterbium valence in a compound can be precisely quantified. lbl.gov For instance, in the intermetallic series YbM₂X₂ (where M can be Fe), an intermediate valence state for ytterbium is often observed. researchgate.net Studies on compounds like YbFe₂Zn₂₀ have used Yb L₃-edge XAS to confirm that the ytterbium valence state is close to 3+. lbl.govmdpi.com Similarly, the X-ray K-lines displacement method has been used to measure the valence in compounds such as YbFe₂Si₂ and YbFe₂Ge₂, revealing an intermediate valence that changes with temperature. researchgate.net

Other techniques such as ¹⁷⁰Yb Mössbauer spectroscopy can also differentiate between valence states. The quadrupole splitting parameter is a key feature; Yb²⁺ has a filled 4f shell and thus no 4f contribution to the electric field gradient, while Yb³⁺ compounds show paramagnetic quadrupole triplets. rsc.org

CompoundValence StateMeasurement Technique
YbFe₂Si₂Intermediate ValenceX-ray K-lines displacement
YbFe₂Ge₂Intermediate Valence (~2.6-2.8)X-ray K-lines displacement
YbFe₂Zn₂₀Close to 3+Yb L₃-edge XAS
Yb₂Fe₁₄BTrivalent (3+)¹⁷⁴Yb Mössbauer spectroscopy

Hybridization Effects and Orbital Interactions

The 4f electrons of trivalent ytterbium can interact and mix with the electronic states of surrounding atoms, a phenomenon known as hybridization. rsc.org In intermetallic compounds, the ground state properties are highly sensitive to the degree of hybridization between the 4f electrons (or holes, in the case of the 4f¹³ configuration) and the conduction electrons of the metal. rsc.org This interaction is central to the Kondo effect, which can lead to the formation of a heavy Fermion state at low temperatures. rsc.org

In addition to hybridization with delocalized conduction bands, the 4f orbitals can also mix with the orbitals of adjacent ligands. This covalent interaction, or orbital mixing, can be significant. For example, in the organometallic complex Cp₃Yb, charge transfer from the ligand to the metal center indicates substantial 4f shell covalency. rsc.org A configuration interaction model of this molecule shows that its ground state is composed of an 88% contribution from the ionic Yb³⁺ (4f¹³) configuration and a 12% contribution from a Yb²⁺ charge-transfer configuration (4f¹⁴L), where L represents a hole on the ligand. rsc.org This mixing of states is a direct consequence of the hybridization between the ytterbium 4f orbitals and the ligand's π orbitals. rsc.org Furthermore, theoretical studies have shown the existence of 4f/5d hybridization in heavy rare earth elements, which can influence their electronic and magnetic properties. nih.gov

The catalytic activity of lanthanide compounds, including those of ytterbium, is closely linked to their electronic structure and ability to interact with substrates. springernature.com The unique f-orbital arrangement in lanthanides facilitates strong interactions with reactant species, particularly those containing oxygen or other atoms with available p-orbitals. wikipedia.org This interaction between the ligand's p-orbitals and the metal's f-orbitals can be described as p-f orbital hybridization.

While the 4f orbitals are often considered core-like, there is evidence for their participation, along with the 5d orbitals, in metal-ligand bonding. researchgate.net This covalent contribution stabilizes the complex and modulates the Lewis acidity of the lanthanide ion, a key factor in catalysis. researchgate.netspringernature.com For many reactions, the catalytic cycle begins with the activation of a substrate through coordination to the Lewis acidic metal center. springernature.comresearchgate.netacs.org For example, in the hydroboration of carbonyls or the coupling of CO₂ with epoxides, the strong interaction between the oxygen p-orbitals of the substrate and the orbitals of the lanthanide ion is crucial for activating the substrate. springernature.com Therefore, the p-f orbital hybridization, even if minor compared to interactions involving d-orbitals in transition metals, plays a significant role in tuning the electronic properties of the ytterbium center, thereby influencing its performance in catalytic systems. researchgate.netwikipedia.org

Crystal-Field Splitting and Electronic Energy Levels

In a compound, the ytterbium ion is subject to an electrostatic field generated by the surrounding ligands, known as the crystal field. This field lifts the degeneracy of the f-electron energy levels, leading to a distinct electronic structure that can be probed by spectroscopy.

The electronic configuration of the trivalent Yb³⁺ ion is [Xe]4f¹³. princeton.edu This single hole in the f-shell gives rise to a ²F ground term, which is split by spin-orbit coupling into a ²F₇/₂ ground multiplet and a ²F₅/₂ excited multiplet. acs.org In the presence of a crystal field, these J-multiplets are further split into a set of distinct electronic energy levels known as microstates or Stark levels. acs.org The ²F₇/₂ ground multiplet can split into a maximum of four levels, while the ²F₅/₂ excited multiplet can split into a maximum of three levels. acs.org

The energies of these microstates can be determined experimentally using optical spectroscopy. acs.org Techniques such as absorption, emission, and luminescence excitation spectroscopy are used to probe the transitions between these levels. wikipedia.orgacs.org At low temperatures, like 77K, the spectral bands resolve into distinct lines, allowing for the precise determination of the energy level splitting. acs.org For example, the absorption spectrum of Yb³⁺ corresponds to transitions from the lowest level of the ground ²F₇/₂ multiplet to the various levels of the excited ²F₅/₂ multiplet. wikipedia.org Conversely, the emission spectrum reveals transitions from the lowest-lying microstate of the ²F₅/₂ multiplet down to the four crystal-field components of the ²F₇/₂ ground state. wikipedia.org By combining these spectroscopic techniques with theoretical crystal-field calculations, it is possible to obtain a detailed energy level diagram and even infer information about the local symmetry and coordination geometry of the Yb³⁺ ion. springernature.comwikipedia.org

MultipletTransitionObserved Energy Level (cm⁻¹)
²F₇/₂ (Emission)Lowest ²F₅/₂ → Level 19750
Lowest ²F₅/₂ → Level 29950
Lowest ²F₅/₂ → Level 310100
Lowest ²F₅/₂ → Level 410240
²F₅/₂ (Absorption)Lowest ²F₇/₂ → Level 110240
Lowest ²F₇/₂ → Level 210600
Lowest ²F₇/₂ → Level 310950
Note: Energy levels are approximate values based on spectra from Perkins & Crosby (1965). wikipedia.org

According to Kramers' theorem, for an ion with an odd number of electrons, such as Yb³⁺ (4f¹³), every energy level must be at least doubly degenerate in the absence of an external magnetic field. princeton.edu This degeneracy is referred to as a "Kramers doublet". The crystal field splits the J-multiplets of Yb³⁺ into a series of Kramers doublets. The ground state is therefore a Kramers doublet.

In many ytterbium compounds, this ground Kramers doublet is well-separated in energy from the first excited doublet, making it "thermally isolated" at low temperatures. researchgate.net This isolation is significant because the low-temperature magnetic and thermodynamic properties are then dominated by this single ground doublet. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a particularly effective technique for studying these ground doublets. ESR measurements can precisely determine the g-values of the doublet, which describe its response to a magnetic field and provide insights into its wavefunction and the local symmetry of the Yb³⁺ ion. For example, in the compound Ba₉Yb₂Si₆O₂₄, ESR measurements revealed that the first excited Kramers doublet is located 32.3 meV above the ground state, confirming that the ground doublet is well isolated. Ab initio calculations on certain molecular complexes also confirm a large energy separation between the ground and first excited Kramers doublets. researchgate.net This energy separation can also be estimated from the temperature dependence of the intensity ratio of Raman scattering signals corresponding to the split levels of the ground state doublet.

Compound/SystemEnergy to 1st Excited Kramers DoubletMethod
Ba₉Yb₂Si₆O₂₄32.3(7) meVElectron Spin Resonance (ESR)
Six-Coordinate Yb(III) ComplexWell separated (calculated)Ab initio calculations

Electronic Structure and Redox Reactivity of Ytterbium in Mixed-Metal Complexes

The electronic structure and redox behavior of ytterbium in mixed-metal complexes are of significant interest due to ytterbium's unusual redox properties among the lanthanides. While the +3 oxidation state is most common for lanthanides, ytterbium also readily accesses the +2 state due to the stability associated with its filled 4f¹⁴ electron configuration. wikipedia.org This accessibility to the Yb³⁺/Yb²⁺ redox couple makes it a candidate for inclusion in mixed-valence compounds. acs.org

Mixed-valence complexes, which contain metal centers in different oxidation states, are categorized by the Robin–Day classification system based on the degree of electronic interaction between the metal sites. acs.org

Class I : Valences are localized, and no interconversion occurs.

Class II : Valences are localized, but there is a low energy barrier for charge transfer between metal centers.

Class III : The charge is completely delocalized, making the metal sites indistinguishable. acs.org

Lanthanide mixed-valence complexes are relatively rare but have been reported for ytterbium, samarium, and europium. acs.org Typically, these have been classified as Class I or Class II. acs.org However, research has demonstrated the formation of a homodinuclear ytterbium complex that, upon single-electron reduction, forms a Class III mixed-valence compound. acs.org In this state, the charge is fully delocalized, resulting in two equivalent Yb².⁵⁺ oxidation states. acs.org This delocalization is evidenced by the observation of intervalence charge transfer (IVCT), which arises from the transfer of an electron from one metal site to another. acs.org The use of redox-active ligands can further expand the accessible oxidation states and facilitate novel reactivity in ytterbium complexes. purdue.edu

Interactive Table: Robin-Day Classification of Mixed-Valence Complexes
ClassValence LocalizationElectronic InteractionIntervalence Charge Transfer (IVCT)
Class I LocalizedNegligibleAbsent
Class II Mostly LocalizedWeakPresent (Low energy)
Class III DelocalizedStrongPresent

Multielectron Transfer Mechanisms at Lanthanide Centers

The redox chemistry of lanthanides has traditionally been confined to single-electron transfer reactions. bohrium.comnih.gov However, recent studies have shown that multielectron reductive chemistry is achievable for ytterbium through the strategic use of redox-active ligands. bohrium.comnih.gov These ligands can act as electron reservoirs, enabling the complex to undergo multiple redox events.

A notable example involves a tripodal tris(siloxide)arene ligand complexed with ytterbium. The process unfolds in a stepwise manner:

The initial Yb(III) complex is reduced in a metal-centered event to its Yb(II) counterpart. bohrium.comnih.gov

Two subsequent reduction events occur, which are primarily centered on the arene portion of the ligand. nih.gov

This sequence results in the formation of analogous complexes where ytterbium possesses formal oxidation states of +1 and even zero, without disrupting the ligand framework. nih.gov The reactivity of these unusual oxidation states has been demonstrated; for instance, the complex with ytterbium in the formal +1 state is capable of transferring two electrons to an organic azide. nih.gov This reaction represents a rare case of a two-electron transfer occurring at a single lanthanide center without needing to access the much higher +4 oxidation state. nih.gov

Another pathway for electron transfer in ytterbium complexes is photoinduced electron transfer (PeT). diva-portal.org In this mechanism, a light-harvesting organic chromophore, or 'antenna', absorbs light and transfers an electron from its excited state to the Yb(III) center. diva-portal.org This process transiently forms a Yb(II) species and an antenna radical cation before a back electron transfer occurs. diva-portal.org

Interactive Table: Oxidation States of Ytterbium in a Tris(siloxide)arene Complex
StepProcessYtterbium Formal Oxidation StateLocus of Reduction
Initial State Synthesis+3N/A
Reduction 1 One-electron reduction+2Metal-centered (Yb³⁺ → Yb²⁺)
Reduction 2 One-electron reduction+1Ligand-centered
Reduction 3 One-electron reduction0Ligand-centered

Influence of F-band Centers on Catalytic Performance

In a study of mixed iridium-ruthenium pyrochlore catalysts (L₂B₂O₇) for the oxygen evolution reaction (OER), various lanthanides, including ytterbium, were used as the A-site cation to stabilize the structure. dtu.dk The research found a synergistic effect between iridium and ruthenium in the B-site, and all mixed pyrochlores outperformed the benchmark IrO₂ catalyst. dtu.dk Notably, the highest OER activity was observed for the ytterbium-containing pyrochlore, Yb₂(Ru₀.₁₅Ir₀.₈₅)₂O₇. dtu.dk

Interestingly, the enhanced catalytic activity in this system did not correlate with the d-band center position, which is often linked to the unit cell parameter. dtu.dk Instead, the performance scaled with the local structure, specifically the bond distance between the neighboring iridium and ruthenium atoms in the catalytic B-site. dtu.dk This indicates that while the presence of ytterbium is crucial for creating the most effective catalyst in this series, its influence may be more indirect, stabilizing an optimal local coordination environment for the active transition metal centers rather than directly participating in the catalytic cycle through its f-band electrons. dtu.dk

Interactive Table: Properties of Lanthanide-Stabilized Pyrochlore Catalysts
A-Site LanthanideAverage Particle Size (nm)Catalytic Activity Trend for OERControlling Factor
Neodymium (Nd) ~350GoodLocal Structure (Ir-Ru distance)
Gadolinium (Gd) 150-250BetterLocal Structure (Ir-Ru distance)
Ytterbium (Yb) ~100BestLocal Structure (Ir-Ru distance)

Advanced Magnetic Properties Research on Iron Ytterbium Compounds

Fundamental Magnetic Phenomena in Ytterbium Iron Garnets

Ytterbium Iron Garnet (YbIG) is a ferrimagnetic material where the magnetic moments of the Yb³⁺ ions and the two Fe³⁺ sublattices (tetrahedral and octahedral) are not collinear. The Fe³⁺ ions are strongly coupled antiferromagnetically, forming a rigid magnetic sublattice at low temperatures, which justifies a mean-field approach to the Yb-Fe interactions. aip.org In this framework, the Yb³⁺ ions are treated as a "paramagnetic" system influenced by the iron sublattice. aip.org

Spectroscopic studies have been employed to quantify this interaction by determining the exchange splittings of the Yb³⁺ ground-state and excited-state doublets. aps.org These splittings are a direct measure of the effective exchange field exerted by the iron sublattices on the ytterbium ions. Research has yielded approximate principal values for this exchange field of 349,000, 611,000, and 678,000 gauss, acting on the ytterbium spin magnetic moment. aps.org Theoretical models have been developed to characterize the anisotropy of the exchange interaction, expressing the splittings in terms of a set of exchange constants. aps.org A good fit with experimental data was achieved by assuming the interaction occurs through neighboring oxygen ions and that the rare-earth-oxygen exchange is axial. aps.org

Table 1: Exchange Splitting and Field Data for Ytterbium Iron Garnet

ParameterPrincipal ValuesReference
Ground State Doublet Splitting11.6, 25.7, 29.9 cm⁻¹ aps.org
Excited State Doublet Splitting15.9, 5.8, 29.9 cm⁻¹ aps.org
Approximate Exchange Field349, 611, 678 kG aps.org

The magnetic properties of YbIG and its substituted variants are highly sensitive to temperature. In scandium-substituted YbIG (Yb₃Fe₄.₅Sc₀.₅O₁₂), the spontaneous magnetization shows significant variations with temperature, particularly at low temperatures. aip.org For instance, at 4.2 K, the magnetization values are different when the external field is applied along different crystallographic directions, highlighting the material's anisotropy. aip.org

Below 60 K, the isofield magnetization curves are strongly dependent on the magnetic field, indicating the presence of field-induced canted magnetic structures. aip.org Above this temperature, the behavior becomes more typical of a ferrimagnet, with linear magnetization isotherms. aip.org In the very low-temperature range (1.5–10 K), the magnetic moment per formula unit in Yb₃Fe₄.₅Sc₀.₅O₁₂ is estimated to be (12.7 ± 0.3) μB/fu at 4.2 K. aip.org This value remains relatively constant within this temperature range. aip.org

A magnetic compensation point (Tcomp) is a specific temperature at which the net magnetization of the different magnetic sublattices in a ferrimagnetic material cancels out, resulting in zero total magnetization. arxiv.org Pure Ytterbium Iron Garnet is known to have a very low compensation temperature, in the vicinity of 8 K. aip.org This phenomenon arises because the magnetization of the rare-earth (Yb³⁺) sublattice, which is aligned opposite to the net iron sublattice magnetization, has a stronger temperature dependence and becomes equal in magnitude to the iron sublattice magnetization at Tcomp. arxiv.org

The presence and value of Tcomp can be significantly altered by chemical substitutions. For example, in scandium-substituted YbIG (Yb₃Fe₅₋ₓScₓO₁₂), the diamagnetic Sc³⁺ ions replace Fe³⁺ on the octahedral sites. aip.org This substitution weakens the net iron sublattice magnetization, and as a result, no magnetic compensation point is observed in these compounds. aip.org Similarly, substituting iron with nonmagnetic gallium in Yttrium Iron Garnet (YIG) can introduce a compensation point that can be tuned by the gallium concentration. arxiv.org In thin films of Terbium Iron Garnet (TbIG), the compensation temperature was found to be lower than the bulk value, a change attributed to terbium deficiency and oxygen vacancies. aip.org

Magnetic anisotropy, the directional dependence of a material's magnetic properties, is a prominent feature of YbIG. This anisotropy is particularly strong at low temperatures and originates from the highly anisotropic Yb-Fe exchange interaction and the Yb³⁺ ion's electronic structure. aip.org Experimental measurements using the torque method on single crystals of YbIG have been conducted across a wide temperature range (1.5 K to 300 K) to quantify this anisotropy. researchgate.net

Research on scandium-substituted YbIG has shown that at temperatures below 40 K, a significant anisotropy of magnetization exists. aip.org At 4.2 K, the difference in spontaneous magnetization between the aip.org and aps.org directions can be as large as 40%. aip.org The aip.org direction is identified as the "easy" magnetic axis in the spontaneous state within this low-temperature range. aip.orgaps.org At temperatures below 4.2 K, anomalies in the anisotropy energy have been observed along certain crystallographic directions. researchgate.net Theoretical calculations of torque curves, based on a mean-field formalism, have shown qualitative agreement with experimental data. researchgate.net

When subjected to strong external magnetic fields, YbIG and its derivatives exhibit field-induced magnetic transitions. These transitions involve changes in the magnetic structure of the material, such as the canting of sublattice magnetizations. In Yb₃Fe₄.₅Sc₀.₅O₁₂ single crystals, a first-order magnetic transition is observed at low temperatures. aip.orgaip.orgaps.org The critical field required to induce this transition depends on the crystallographic direction of the applied field.

Table 2: Critical Fields for First-Order Transitions in Yb₃Fe₄.₅Sc₀.₅O₁₂

Temperature (K)Field DirectionTransition Field (kOe)Reference
4.2Parallel to aip.org63 aip.orgaps.org
Below ~10Parallel to aip.org55 ± 2 aip.org
Below ~10Parallel to researchgate.net80 ± 2 aip.org

Theoretical models predict four distinct types of phase transitions in YbIG under high fields: ordinary first-order, liquid-vapor-like second-order, and two types of symmetry-affected first and second-order transitions. researchgate.net The magnetic phase diagram for Sc-substituted YbIG has been established based on high-field measurements, mapping the boundaries between different magnetic phases as a function of temperature and applied field. aip.orgaps.org These studies reveal that field-induced canted magnetic structures can persist up to a singular point at 60 K. aip.orgaps.org

Magnetic Behavior in Iron-Ytterbium Films and Nanostructures

The magnetic properties of iron-ytterbium compounds can be further tailored by fabricating them as thin films or nanostructures. In thin films of rare-earth iron garnets, magnetic anisotropy can be induced by lattice strain from the substrate. aip.org For instance, terbium iron garnet (TbIG) films grown on gadolinium gallium garnet (GGG) substrates exhibit perpendicular magnetic anisotropy (PMA) due to compressive strain. aip.org The magnetic properties of these films are highly sensitive to growth conditions such as temperature and thermal annealing. aip.org

Key findings in Yb-substituted ferrite (B1171679) nanoparticles include:

Saturation Magnetization (Ms): Typically decreases with increasing ytterbium concentration.

Coercivity (Hc): Tends to increase with the addition of Yb³⁺ ions. This enhancement is attributed to the large magnetocrystalline anisotropy associated with rare-earth elements.

Remanence (Mr): Generally decreases with higher Yb content.

For example, in MnYbₓFe₂₋ₓO₄ nanoparticles, coercivity was found to increase with Yb-ion substitution, while saturation magnetization and remanence were reduced. These modifications suggest that such nanostructures could be suitable for high-frequency applications.

Table 3: Effect of Yb³⁺ Substitution on Magnetic Properties of Ferrite Nanoparticles

Material SystemEffect of Increasing Yb ContentReference
MnYbₓFe₂₋ₓO₄Ms ↓, Hc ↑, Mr ↓
Ni-Cr-Fe-OMs ↓, Hc ↓, Mr ↓

Superparamagnetism and Magnetically Blocked Regimes of Iron Nanoparticles

In the realm of nanomagnetism, iron-based nanoparticles exhibit a unique behavior known as superparamagnetism, which emerges when the particle size is reduced to a critical diameter, typically below 50 nm depending on the material. wikipedia.org This phenomenon occurs in nanoparticles that are single-domain, meaning their entire volume behaves as a single magnetic domain. wikipedia.org Below the material's Curie temperature, the nanoparticle's magnetization can spontaneously flip its direction under the influence of thermal energy. wikipedia.org This constant fluctuation leads to an average magnetization of zero over a sufficient time scale in the absence of an external magnetic field. wikipedia.org

A key concept in this regime is the blocking temperature (T_b), which marks the transition from ferromagnetic to superparamagnetic behavior. nih.govuci.edu The blocking temperature is directly proportional to the particle's volume and its magnetic anisotropy. nih.gov Above T_b, thermal energy is sufficient to overcome the magnetic anisotropy energy barrier, allowing the nanoparticle's magnetic moment to flip freely, resulting in superparamagnetic behavior with no hysteresis (zero coercivity and remanence). uci.eduresearchgate.net Below T_b, the thermal energy is insufficient to cause this flipping, and the nanoparticle's magnetization becomes "blocked" in a specific direction, behaving like a stable ferromagnet with a measurable hysteresis loop. wikipedia.orgnih.gov For instance, studies on iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), have identified blocking temperatures around 15 to 16 K. nih.gov

The transition between these two regimes is governed by the Néel relaxation time, which is the characteristic time between two spontaneous flips of the magnetization. wikipedia.org If the measurement time is much longer than the relaxation time, the system appears superparamagnetic. Conversely, if the measurement time is shorter, the system is in a magnetically blocked state. wikipedia.org

PropertyDescriptionGoverning Factors
SuperparamagnetismA state in small ferromagnetic or ferrimagnetic nanoparticles where magnetization randomly flips direction under the influence of temperature, leading to a zero average magnetization without an external field. wikipedia.orgParticle size (typically <50 nm), Temperature (above T_b), Single-domain nature. wikipedia.org
Magnetically Blocked RegimeThe state below the blocking temperature where the nanoparticle's magnetization is stable in one direction, exhibiting ferromagnetic behavior and hysteresis. wikipedia.orgTemperature (below T_b), Magnetic anisotropy energy. nih.gov
Blocking Temperature (T_b)The transition temperature between the superparamagnetic and blocked states. uci.eduParticle volume, Magnetic anisotropy. nih.gov

Cluster-Glass-like States in Iron-Ytterbium Films

In certain iron-ytterbium compounds, such as YbFe₂O₄, complex magnetic behaviors like cluster-glass-like states can arise. researchgate.net This state is distinct from a conventional spin-glass, where individual atomic spins are frozen in random orientations. In a cluster glass, it is clusters of interacting spins that freeze into random orientations at a specific freezing temperature (T_f). aps.org This behavior is often observed in systems with competing magnetic interactions (frustration) and disorder. researchgate.net

For polycrystalline YbFe₂O₄, a ferrimagnetic transition is observed around 243 K, but at lower temperatures (below 65 K), the material exhibits properties indicative of a spin-glass or cluster-glass state. researchgate.net The presence of such glassy states is often confirmed by AC susceptibility measurements, where the peak in susceptibility shifts to higher temperatures as the measurement frequency increases. aps.org This frequency dependence can be analyzed using models like the power law or the Vogel-Fulcher law to distinguish between spin-glass and cluster-glass dynamics. aps.orgaps.org For cluster-glass systems, the characteristic relaxation time (τ₀) is typically in the range of 10⁻⁷ to 10⁻¹⁰ seconds, which is significantly slower than the 10⁻¹⁰ to 10⁻¹³ seconds observed for conventional spin glasses. aps.org The observation of these phenomena in YbFe₂O₄ is attributed to the triangular lattice arrangement of iron ions, which promotes spin frustration and leads to the formation of glassy dynamics. researchgate.net

Enhanced Effective Anisotropy in Nanoscale Iron Systems

A significant consequence of reducing the size of iron particles to the nanoscale is the dramatic enhancement of their effective magnetic anisotropy. aip.org The magnetic anisotropy of a material is the dependence of its internal energy on the direction of its magnetization, which determines the preferred orientation ("easy axis") of the magnetic moments. nih.gov In bulk iron, the magnetocrystalline anisotropy is relatively modest. However, in ultrasmall iron nanoparticles, the effective anisotropy constant (K_eff) can be an order of magnitude larger. aip.org

Iron SystemEffective Anisotropy Constant (K_eff)Reference
Bulk Iron4.8 × 10⁴ J/m³ aip.org
Ultrasmall Iron Nanoparticles (~1.9 nm)5.2 × 10⁵ J/m³ aip.org
Intracellular Magnetite Nanoparticles (~50 nm)12 - 27 kJ/m³ (1.2 - 2.7 × 10⁴ J/m³) nih.gov

Magnetic Loss Mechanisms in Doped Iron-Based Ferrites

In high-frequency applications, the performance of soft magnetic materials like iron-based ferrites is often limited by energy losses. mdpi.com These magnetic losses, which manifest as heat, arise from irreversible magnetization processes. mdpi.cominrim.it In ferrites doped with elements like ytterbium, these loss mechanisms are complex and involve contributions from both domain wall motion and spin rotations. mdpi.comresearchgate.net The total magnetic loss is influenced by factors such as material composition, microstructure, temperature, and the frequency of the applied magnetic field. mdpi.cominrim.it

Natural Resonance and Exchange Resonance Contributions

At gigahertz frequencies, magnetic losses in ferrites are dominated by resonance phenomena. nih.gov The primary mechanism is natural resonance, also known as ferromagnetic resonance (FMR), which is related to the precession of magnetic moments around the effective magnetic anisotropy field within the material. mdpi.comleidenuniv.nl The frequency of this resonance is determined by the strength of the anisotropy field. researchgate.net

In certain doped ferrites, a second resonance peak, known as exchange resonance, can appear. nih.gov This phenomenon arises from the exchange coupling interaction between different magnetic ions, such as Fe²⁺ and Fe³⁺. nih.govresearchgate.net When a ferrite is doped in a way that creates a mixed-valence state for iron (e.g., substituting some Fe³⁺ with ions of a different charge), the exchange interaction between the Fe²⁺ and Fe³⁺ ions can lead to a distinct resonance frequency. nih.gov The presence of these two resonance mechanisms—natural resonance associated with Fe³⁺ ions and exchange resonance from Fe²⁺-Fe³⁺ coupling—can create a broader magnetic loss spectrum. nih.gov This dual resonance effect can be advantageous for microwave absorption applications, as it allows the material to effectively attenuate electromagnetic waves over a wider frequency range. nih.govresearchgate.net

Spin Dynamics and Coupling Phenomena

Spectroscopic Determination of Exchange Splittings

The strength of the exchange interaction between the Yb³⁺ and Fe³⁺ ions can be quantified by measuring the exchange splitting of the Yb³⁺ energy levels. This splitting is a direct result of the internal magnetic field (the exchange field) produced by the ordered iron sublattice acting on the ytterbium ions. aps.org Spectroscopic techniques are powerful tools for directly observing these energy level splittings. aps.orgscilit.com

In studies on ytterbium-iron garnet (Yb₃Fe₅O₁₂), the exchange splittings of the Yb³⁺ ground-state doublet and an excited-state doublet have been precisely determined. aps.org These measurements, conducted at 77 K, revealed that the splittings are highly anisotropic, meaning their magnitude depends on the orientation of the magnetization relative to the crystal axes. The principal values of these splittings provide a quantitative measure of the anisotropic exchange interaction. aps.orgcapes.gov.br From these spectroscopic data, the approximate principal values of the exchange field acting on the ytterbium spin can be calculated, yielding values on the order of several hundred thousand gauss. aps.org

Spectroscopically Determined Exchange Splittings in Ytterbium-Iron Garnet at 77 K aps.org
Ytterbium StatePrincipal Values of Splitting (cm⁻¹)
Ground-State Doublet11.625.729.9
Excited-State Doublet (J=5/2)15.95.829.9

Theoretical and Computational Studies of Iron Ytterbium Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of materials. nih.gov For systems containing lanthanides, standard DFT is often augmented with a Hubbard U parameter (DFT+U) to better describe the strongly correlated 4f electrons. nih.gov

DFT+U calculations have been effectively employed to model the electronic structure of iron-ytterbium systems. For instance, in studies of Ytterbium-doped materials, this method is used to calculate the energy band structure, as well as the partial and total densities of states (DOS). nih.gov These calculations help determine the material's fundamental properties, such as the band gap, and can predict whether a material will behave as a semiconductor or a metal. nih.govresearchgate.net

In the case of ytterbium implanted in wurtzite AlN (AlN:Yb), DFT combined with the LSDA+U method was used to investigate the structural, electronic, and magnetic behaviors. researchgate.net The calculations revealed that the Yb atom preferentially substitutes the Al site. The analysis of the band structure and density of states showed that Al₀.₉₃₇₅Yb₀.₀₆₂₅N has semiconductor properties and that the magnetic moment is primarily derived from the Yb ion. researchgate.net Similarly, for LaF₃ crystals doped with Yb³⁺, DFT+U calculations have been used to determine the positioning of the 4f energy levels relative to the valence and conduction bands of the host material. nih.gov The unique electronic structure of rare-earth elements like ytterbium makes them suitable for various applications, including electrocatalysis. acs.org

DFT is a reliable tool for predicting the geometric attributes of metal complexes. researchgate.netnih.govresearchgate.net For lanthanide complexes in solution, DFT calculations are a crucial first step in determining the most probable coordination geometries. Researchers can model various possible structures of solvated ions, such as ytterbium(III) solvates in different solvents like water, methanol, and dimethyl sulfoxide. chemrxiv.org By comparing the calculated energies of these different coordination geometries (e.g., varying coordination numbers), it is possible to identify the most stable structures. chemrxiv.org This theoretical prediction of the structure is often the basis for more advanced ab initio calculations to determine electronic and spectroscopic properties. chemrxiv.org The approach focuses on using DFT-derived geometries, which are considered a reliable parameter, to understand the system's structure. nih.gov

Ab Initio Quantum Chemical Methods

Ab initio (from first principles) methods are highly accurate computational techniques that are essential for studying systems where electron correlation and relativistic effects are significant, such as in compounds containing ytterbium.

For lanthanide ions like Yb(III), the electronic energy levels are significantly influenced by strong spin-orbit coupling and relativistic effects. chemrxiv.org Relativistic Complete Active Space Self-Consistent Field (CASSCF) calculations are employed to accurately model the electronic energy levels, known as microstates, which arise from the splitting of electronic configurations by the ligand field. chemrxiv.org

In a typical approach, after obtaining a stable geometry from DFT, CASSCF calculations are performed. chemrxiv.org These calculations require defining an "active space," which includes the electrons and orbitals most critical for the electronic properties. For Yb(III), with a 4f¹³ electronic configuration, a common active space is CAS(13,7), which includes the 13 electrons in the seven 4f orbitals. chemrxiv.org To account for the significant influence of relativity on heavy elements, these calculations incorporate relativistic Hamiltonians, such as the all-electron second-order Douglas-Kroll-Hess (DKH2) method. chemrxiv.org By comparing the microstates obtained from CASSCF calculations for different potential structures with experimentally observed optical spectra, it is possible to determine the coordination number and solution structure of the complex. chemrxiv.org

Coupled-cluster (CC) theory is considered one of the most accurate ab initio methods for electronic structure calculations. aps.org It is particularly valuable for obtaining precise spectroscopic parameters. For molecules containing heavy elements like ytterbium, relativistic effects must be incorporated into the CC treatment.

Relativistic coupled-cluster calculations have been used to determine spectroscopic constants for Yb-containing molecules like Ytterbium monofluoride (YbF). rug.nl These methods can compute properties such as the electric field gradient (EFG) at the Yb nucleus, which allows for the determination of the nuclear quadrupole coupling constant. rug.nl While computationally intensive, these advanced approaches are necessary for a precise description of the electronic states and properties, especially when comparing with high-resolution experimental spectroscopy. aps.orgrug.nl The accuracy of such methods is crucial for interpreting the complex spectra of iron-ytterbium systems.

Spin Hamiltonian and Molecular Field Models for Magnetic Properties

To explain and predict the magnetic properties of materials containing interacting magnetic ions like Fe³⁺ and Yb³⁺, theoretical models such as the Spin Hamiltonian and molecular field models are used. The effective spin Hamiltonian method is a powerful tool for understanding various types of magnetic interactions. nih.gov The Heisenberg model, a fundamental part of the spin Hamiltonian, describes the exchange interaction between spins, which is responsible for ferromagnetic or antiferromagnetic ordering. nih.gov

The molecular field model has been successfully applied to explain the magnetic behavior of substituted ytterbium iron garnet (YbIG). aps.orgaps.org In this model, the exchange interactions between the magnetic ions are approximated by an effective "molecular field." This approach has been used to explain the dependence of several magnetic properties on the concentration of non-magnetic substituent ions.

Key findings from the application of the molecular field model to substituted YbIG include:

Spontaneous Magnetization : The model could explain the temperature dependence of spontaneous magnetization in Si-Ca-substituted YbIG, assuming a random distribution of the substituted ions. aps.org

Curie Temperatures and Magnetic Anisotropy : The composition dependence of the Curie temperature and magnetic anisotropy in Si-Ca and Ga-substituted YbIG was successfully explained using a statistical-molecular-field model. aps.org

Magnetic Susceptibility : The model, combined with other theoretical assumptions, could account for the increase in magnetic susceptibility with increasing concentration of diamagnetic ions up to a certain substitution level. aps.org

These models are crucial for correlating the microscopic magnetic interactions with the macroscopic magnetic properties observed experimentally in iron-ytterbium compounds.

Interactive Data Table: Computational Studies on Yb-Containing Systems

The following table summarizes the application of various theoretical methods to systems containing ytterbium, as discussed in the text.

System Studied Computational Method Property Investigated Key Finding Reference
AlN:YbDFT (LSDA+U)Electronic and Magnetic StructureYb substitutes Al; the material is a semiconductor with magnetism from Yb. researchgate.net
LaF₃:YbDFT+UElectronic Band StructureDetermined the energy position of Yb 4f states within the host crystal. nih.gov
Yb(III) SolvatesDFT and Relativistic CASSCFSolution Structure and Electronic MicrostatesDetermined coordination number by matching calculated microstates to optical spectra. chemrxiv.org
YbFRelativistic Coupled ClusterSpectroscopic ParametersCalculated the electric field gradient and nuclear quadrupole coupling constant. rug.nl
Substituted YbIGMolecular Field ModelMagnetic PropertiesExplained the dependence of magnetization, Curie temperature, and susceptibility on substituent concentration. aps.orgaps.org

Thermodynamic Theory of Domain Structures in Ferrimagnets

The formation of magnetic domains in ferrimagnetic materials, including iron-ytterbium compounds, is a result of the system's tendency to minimize its total free energy. This energy is a summation of several contributing thermodynamic potentials: magnetostatic energy, magnetocrystalline anisotropy energy, exchange energy, and magnetoelastic energy. The equilibrium domain structure is achieved when the total energy of the system is at its minimum.

A key characteristic of ferrimagnetic materials is their spontaneous magnetization, which can be influenced by even weak magnetic fields. This is possible because the material is composed of small regions called magnetic domains, where the local magnetization is saturated but not necessarily aligned in the same direction. The theory of ferromagnetism, based on electronic exchange forces, predicts the magnitude of the spontaneous magnetization but not its direction.

The subdivision of a ferrimagnetic material into domains is driven by the need to reduce the magnetostatic energy associated with magnetic poles at the surface of a uniformly magnetized crystal. While this division into smaller domains reduces magnetostatic energy, it creates domain walls, which are transition regions between domains with different magnetization directions. The formation and maintenance of these walls require energy. Consequently, an equilibrium number of domains is established for a given particle size.

The total free energy (E_total) of a ferrimagnetic system can be expressed as:

E_total = E_ex + E_k + E_D + E_λ

Where:

E_ex is the exchange energy.

E_k is the magnetocrystalline anisotropy energy.

E_D is the magnetostatic energy.

E_λ is the magnetoelastic anisotropy energy.

Magnetostatic Energy (E_D)

A uniformly magnetized material creates a significant external magnetic field, which stores a large amount of magnetostatic energy. To reduce this energy, the material spontaneously divides into multiple magnetic domains with different orientations of magnetization. This division brings the north and south poles closer together, reducing the spatial extent of the demagnetizing field. The magnetostatic energy can be significantly reduced, for instance by half, if the magnetization splits into two domains magnetized in opposite directions. Further subdivision into more domains continues to lower this energy.

Magnetocrystalline Anisotropy Energy (E_k)

Crystalline solids that are magnetically ordered exhibit magnetic anisotropy, meaning their magnetic properties depend on the direction of measurement relative to the crystal lattice. It is energetically more favorable for the magnetization to align along certain crystallographic axes, known as "easy" directions. The energy required to rotate the magnetization from an easy direction to a "hard" direction is the magnetocrystalline anisotropy energy. This energy arises from the spin-orbit coupling of the electrons. In iron-ytterbium compounds, the specific crystal structure will determine the easy and hard axes of magnetization.

Exchange Energy (E_ex)

The exchange interaction is a quantum mechanical effect that favors the parallel alignment of adjacent magnetic moments in ferromagnetic materials and the antiparallel alignment in antiferromagnetic materials. In ferrimagnets, it governs the antiparallel alignment of unequal magnetic moments. Within a domain wall, the direction of magnetization gradually changes from one orientation to another. This gradual change minimizes the exchange energy, which would be very high for an abrupt change. The exchange energy acts to make the domain walls as wide as possible.

The exchange energy between two electrons can be represented by the formula:

E_ex = -2 * J_ex * s1 · s2

where J_ex is the exchange integral and s1 and s2 are the spin angular momenta of the two electrons. A positive J_ex leads to ferromagnetism, while a negative J_ex leads to antiferromagnetism.

Magnetoelastic Energy (E_λ)

When a material is magnetized, it can experience a slight change in its physical dimensions, a phenomenon known as magnetostriction. This change in shape due to magnetization induces mechanical stresses in the material. The energy associated with these stresses is the magnetoelastic anisotropy energy. This energy contribution is particularly important in materials with significant magnetostriction.

The interplay of these energy terms determines the final domain structure. The exchange energy favors large domains and wide domain walls, while the magnetocrystalline anisotropy favors narrow domain walls. The magnetostatic energy drives the formation of multiple domains to reduce the external field. The final domain configuration represents a balance that minimizes the total energy of the system.

Application to Iron-Ytterbium Systems

The thermodynamic principles of domain formation are applicable to ferrimagnetic iron-ytterbium compounds. The specific magnetic and crystallographic properties of these compounds will dictate the relative contributions of the different energy terms and thus the resulting domain structure.

Ytterbium is a rare-earth element that can exhibit different valence states, typically +2 (divalent) or +3 (trivalent). In its divalent state (4f¹⁴ configuration), ytterbium has a filled 4f shell and is non-magnetic. acs.org In its trivalent state (4f¹³ configuration), it possesses a magnetic moment. The magnetic behavior of iron-ytterbium compounds is therefore highly dependent on the valence state of the ytterbium ions and the strong magnetic moments of the iron ions.

Several intermetallic compounds of iron and ytterbium have been identified, each with a unique crystal structure that will influence its magnetic anisotropy. For example, YbFe₂ has a cubic Laves phase structure. Other known compounds include those in the Yb-Fe-B and Yb-Mn-Fe-Sn systems.

The table below summarizes the crystallographic data for some iron-ytterbium compounds. The crystal structure is a primary determinant of the magnetocrystalline anisotropy, which in turn is a crucial factor in the thermodynamic theory of domain structures.

CompoundCrystal SystemSpace Groupa (nm)b (nm)c (nm)
YbFe₂ CubicFd-3m0.73360.73360.7336
YbFeB₄ OrthorhombicPbam0.584371.13040.33520
YbMn₅FeSn₆ OrthorhombicImmm0.89330.52581.4883

This table presents crystallographic data for selected iron-ytterbium compounds, which is fundamental to understanding their magnetic anisotropy and domain structures.

In a hypothetical ferrimagnetic iron-ytterbium compound where ytterbium is in its trivalent, magnetic state, the magnetic moments of the iron and ytterbium sublattices would align antiparallel to each other below the Curie temperature. The net magnetization would be the difference between the magnetizations of the two sublattices.

The magnetocrystalline anisotropy in such a compound would be complex, arising from both the iron and ytterbium ions. The iron sublattice generally provides a significant contribution to the anisotropy. The ytterbium sublattice contribution can be highly temperature-dependent and can sometimes lead to spin reorientation transitions, where the easy axis of magnetization changes with temperature.

The exchange interactions in iron-ytterbium compounds would include Fe-Fe, Yb-Yb, and Fe-Yb interactions. The strong Fe-Fe exchange is primarily responsible for the high Curie temperatures observed in many iron-based rare-earth compounds. The Fe-Yb exchange interaction would be responsible for the antiparallel alignment of the sublattice magnetizations.

The magnetostatic energy would drive the formation of domains to reduce the external magnetic field, as in any ferrimagnet. The size and shape of the domains would be determined by the balance between the reduction in magnetostatic energy and the energy required to form domain walls, which is a function of both exchange and anisotropy energies.

Finally, the magnetoelastic energy would depend on the magnetostrictive properties of the specific iron-ytterbium compound. If the compound exhibits significant magnetostriction, this energy term will play a role in determining the domain structure and the orientation of magnetization within the domains.

Advanced Characterization Techniques in Iron Ytterbium Research

Mössbauer Spectroscopy for Hyperfine Interactions and Iron Species Identification

Mössbauer spectroscopy, particularly utilizing the ⁵⁷Fe isotope, is a powerful tool for investigating the local magnetic environment and identifying the various species of iron within ytterbium-containing materials. researchgate.netnih.gov This technique measures the resonant absorption of gamma rays by atomic nuclei, providing information about the hyperfine interactions between the nucleus and its surrounding electrons. aps.orgresearchgate.net

In studies of iron clusters formed in ytterbium films, Mössbauer spectra have revealed the presence of multiple iron species. researchgate.net For instance, in films prepared by vapor co-deposition, spectra at room temperature have been interpreted as a combination of contributions from different types of iron clusters, likely located at the grain boundaries of the ytterbium matrix, along with a minor component of monomeric iron. researchgate.net At cryogenic temperatures (e.g., 4.2 K), the spectra become more complex, showing a broad distribution of magnetic hyperfine fields. researchgate.net This complexity suggests inhomogeneous inter-cluster interactions and superparamagnetic behavior at higher temperatures. researchgate.netresearchgate.net

The analysis of Mössbauer spectra allows for the determination of key hyperfine parameters:

Isomer Shift (IS): This parameter is sensitive to the electron density at the iron nucleus and can help distinguish between different oxidation states (e.g., Fe²⁺, Fe³⁺) and coordination environments. sci-hub.se

Quadrupole Splitting (QS): This arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information about the local symmetry of the iron site. ias.ac.in

Magnetic Hyperfine Field (Bhf): This is proportional to the magnetic moment of the iron atom and provides direct insight into the magnetic state of the material. ias.ac.in

By fitting the experimental spectra with these parameters, researchers can deconstruct the complex signals into contributions from distinct iron sites. ias.ac.in For example, in some Fe-Yb systems, two primary types of iron clusters with well-defined, non-cubic symmetries have been identified. researchgate.net This level of detail is crucial for understanding how the preparation method and composition of iron-ytterbium materials influence their resulting magnetic and electronic properties.

Table 1: Representative ⁵⁷Fe Mössbauer Hyperfine Parameters for Iron Species in an Ytterbium Matrix
Iron SpeciesIsomer Shift (mm/s)Quadrupole Splitting (mm/s)Magnetic Hyperfine Field (T)Attribution
Fe Cluster Type 1~0.1 - 0.3VariableDistributed (e.g., 10-30 T at 4.2 K)Ferromagnetic-like clusters at grain boundaries
Fe Cluster Type 2~0.4 - 0.6VariableDistributed (e.g., 15-35 T at 4.2 K)Different cluster geometry or environment
Monomeric Fe~0.0 - 0.2Present~0 T (paramagnetic at RT)Isolated Fe atoms in Yb matrix

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between electron spin states in the presence of a magnetic field. It is particularly sensitive to species with unpaired electrons, making it an ideal tool for studying paramagnetic centers such as the Yb³⁺ ion (4f¹³ configuration) in iron-ytterbium compounds. acs.orgnih.gov

EPR studies on Yb³⁺-containing materials provide detailed information about the local symmetry of the Yb³⁺ site and the nature of its interactions with the surrounding crystal electric field (CEF). acs.org The results can give insights into the hybridization of the 4f electrons with the conduction electrons, a key factor in determining the magnetic behavior of these materials. acs.org For example, in the heavy fermion compound YbRh₂Si₂, EPR measurements were crucial in probing the electronic structure. nih.gov

In compounds like YbT₂Zn₂₀ (where T = Fe, Co), EPR spectroscopy has been used to directly investigate the dense ytterbium lattice without the need for dilution. acs.org A comparison of the EPR absorption signals between the iron and cobalt-containing compounds suggested that the d-electrons of the transition metal play a significant role in the intensity of the EPR signal, in addition to the localized 4f moments of the ytterbium. acs.orgnih.gov This highlights the ability of EPR to probe the interactions between the different magnetic sublattices in these complex materials.

The key parameters derived from EPR spectra are the g-tensor components (gx, gy, gz), which characterize the anisotropy of the magnetic moment of the paramagnetic center. Analysis of these parameters helps to determine the ground state wave functions of the Yb³⁺ ion as split by the CEF. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy probes the local atomic and electronic environment around specific nuclei. In iron-ytterbium research, ¹⁷¹Yb NMR is a valuable, albeit less common, technique for investigating the properties of ytterbium-containing intermetallic compounds. acs.orgresearchgate.net This method measures the interaction of the nuclear spin with its local magnetic field, which is a sum of the external applied field and internal fields arising from the electronic structure.

NMR studies can provide information on the valence state of ytterbium and the nature of its magnetic interactions. nih.gov For instance, in divalent ytterbium compounds (4f¹⁴, non-magnetic), the ¹⁷¹Yb NMR spectra exhibit strong positive Knight shifts. researchgate.net The Knight shift, a shift in the resonance frequency relative to a non-metallic reference compound, is a direct measure of the hyperfine interaction between the nucleus and the conduction electrons. The temperature independence of this shift can indicate that the material's susceptibility is dominated by Pauli paramagnetism, characteristic of metallic systems. researchgate.netaps.org

While direct ¹⁷¹Yb NMR studies on binary iron-ytterbium compounds are not widely reported, the principles are applicable. Such measurements could elucidate the local magnetic fields at the Yb nucleus induced by the iron sublattice and probe the nature of the Yb-Fe magnetic coupling. The combination of EPR and NMR provides a complementary understanding of paramagnetic compounds, detailing both the electronic and geometric structure. nih.govrsc.org

Optical Spectroscopy for Electronic Energy Levels and Exchange Interactions

Optical spectroscopy, encompassing techniques like absorption, reflection, and luminescence, is a fundamental tool for probing the electronic structure of materials. In iron-ytterbium compounds, it provides direct access to the electronic energy levels and the strength of the exchange interactions between the iron and ytterbium ions. aps.orgnepjol.info

A classic example is the study of ytterbium iron garnet (Yb₃Fe₅O₁₂). Spectroscopic investigations of single-crystalline YbIG have allowed for the determination of the exchange splittings of the Yb³⁺ ground-state doublet. aps.orgscilit.com These splittings are a direct consequence of the exchange interaction between the Yb³⁺ 4f electrons and the Fe³⁺ 3d electrons. By measuring these splittings as a function of the crystal's magnetization orientation, researchers have been able to quantify the anisotropic nature of the Yb-Fe exchange field. aps.org

The principal values of the exchange splittings for the ground state doublet in YbIG at 77 K have been determined to be 11.6, 25.7, and 29.9 cm⁻¹. aps.org From these values, the principal components of the exchange field acting on the ytterbium spin were estimated to be on the order of several hundred thousand gauss. aps.org

In other compounds, such as YbFe₂O₄ thin films, optical absorption spectra reveal several electronic transitions. nepjol.info These include on-site d-d transitions within the Fe²⁺ ions and charge-transfer transitions from the O 2p orbitals to the Fe 3d, Yb 6s, and Yb 5d orbitals. nepjol.info The temperature dependence of these transitions can reveal anomalies linked to structural or magnetic phase transitions. nepjol.info

Table 2: Electronic Transitions Observed in YbFe₂O₄ via Optical Spectroscopy
Energy (eV)Transition TypeDescription
~2.40d-d on-siteFe²⁺ crystal field transition
~3.09Charge-TransferO 2p → Fe 3d
~3.92Charge-TransferO 2p → Yb 6s
~5.11Charge-TransferO 2p → Yb 5d

Photoelectron Spectroscopy for Valence Electronic Structure

Photoelectron Spectroscopy (PES), particularly X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical and electronic state of the elements within a material. acs.org In the context of iron-ytterbium compounds, XPS is instrumental in determining the valence state of ytterbium, which can exist in divalent (Yb²⁺, 4f¹⁴) or trivalent (Yb³⁺, 4f¹³) states, or a mixture of both (intermediate valence). nih.govaps.org

The Yb 4f, 4d, and 3d core-level spectra exhibit distinct multiplet structures characteristic of the Yb²⁺ and Yb³⁺ final states. acs.orgresearchgate.net By deconvoluting these complex spectra, the relative proportions of the two valence states can be quantified. For example, in the misfit-layer compound (YbS)₁.₂₅CrS₂, XPS analysis of the Yb 4f, 5p, 4d, and 4p spectra revealed the clear signatures of both Yb²⁺ and Yb³⁺, allowing for the estimation of an average intermediate valence of 2.89. researchgate.net

Similarly, XPS is used to analyze the iron 2p core levels. The binding energy and the presence of satellite peaks in the Fe 2p spectra can be used to distinguish between Fe²⁺ and Fe³⁺ oxidation states. researchgate.net In studies of Yb₃Fe₅O₁₂ ceramics, XPS was used to confirm a reduction in the Fe²⁺ content after oxygen treatment, which had a significant impact on the material's magnetic and magnetoelectric properties. researchgate.net This ability to quantify valence states for both Yb and Fe is critical for building a complete picture of the electronic structure and charge distribution in these materials. acs.org

Inelastic Neutron Scattering for Dynamical Properties

Inelastic Neutron Scattering (INS) is a powerful technique for studying the collective atomic and magnetic dynamics in condensed matter. Neutrons interact with atomic nuclei and with the magnetic moments of unpaired electrons, allowing them to probe both phonon (lattice vibration) and magnon (spin wave) excitations. aps.orgku.dk

In magnetic materials like iron-ytterbium compounds, INS is the primary method for mapping out the spin-wave dispersion relations (the relationship between the energy and momentum of magnons). iaea.orgiaea.org These dispersions are a direct reflection of the underlying magnetic exchange interactions. arxiv.org

While comprehensive INS studies on simple binary Fe-Yb compounds are scarce, research on related materials like the rare-earth orthoferrite YFeO₃ provides a clear example of the technique's utility. In YFeO₃, INS has been used to measure the spin waves and analyze them with a four-sublattice model, yielding precise values for the antiferromagnetic exchange interactions. aps.org Such studies pave the way for understanding more complex systems containing magnetic rare-earth ions like ytterbium. The nonmagnetic nature of the yttrium ion in YFeO₃ allows for a focused study of the iron sublattice interactions, providing a baseline for understanding how the introduction of a magnetic ion like Yb³⁺ would alter the spin dynamics. aps.org

INS can measure magnetic excitations over a wide range of energies, from a few meV to hundreds of meV. aps.orgiaea.org This allows for a complete characterization of the magnetic Hamiltonian, including exchange constants and magnetic anisotropy terms, which are fundamental to describing the magnetic properties of iron-ytterbium compounds.

Q & A

What experimental parameters are critical for synthesizing phase-pure Iron-Ytterbium intermetallic compounds?

Level : Basic
Methodological Answer :
To synthesize phase-pure compounds, precise control of stoichiometry, temperature, and atmosphere is essential. For example, arc-melting under inert argon gas (99.999% purity) ensures minimal oxidation . Post-synthesis annealing (e.g., 72 hours at 800°C) homogenizes the structure, while quenching preserves metastable phases. Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) validates phase purity and elemental ratios. Cross-reference with phase diagrams to identify stable regions .

How can conflicting magnetic susceptibility data in Iron-Ytterbium systems be resolved?

Level : Advanced
Methodological Answer :
Discrepancies in magnetic data (e.g., SQUID vs. VSM measurements) often arise from sample quality or extrinsic factors. Implement the following:

Sample Validation : Ensure single-phase purity via XRD and neutron diffraction to rule out impurity contributions .

Measurement Cross-Validation : Compare data from multiple techniques (e.g., SQUID, VSM, and XMCD) to isolate intrinsic magnetic behavior .

Environmental Controls : Document temperature stability (±0.1 K) and field calibration during measurements. Statistical analysis (e.g., error propagation models) quantifies uncertainty .

What spectroscopic techniques are optimal for probing electronic interactions in Iron-Ytterbium alloys?

Level : Basic
Methodological Answer :
X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) are critical for valence-state analysis. For bulk electronic structure, angle-resolved photoemission spectroscopy (ARPES) maps Fermi surfaces, while Mössbauer spectroscopy isolates iron’s local magnetic environment. Calibrate instruments using reference standards (e.g., pure Yb foil for XAS edge alignment) and validate results against density functional theory (DFT) simulations .

How do lattice dynamics in Iron-Ytterbium systems influence thermal conductivity measurements?

Level : Advanced
Methodological Answer :
Phonon scattering mechanisms in intermetallics require multi-technique validation:

Inelastic Neutron Scattering : Directly measures phonon dispersion relations .

Thermal Transport Models : Apply the Callaway model to decouple electronic and lattice contributions.

Defect Analysis : Use positron annihilation spectroscopy to quantify vacancy concentrations affecting thermal resistance. Correlate with DFT-predicted phonon lifetimes to resolve discrepancies .

What strategies mitigate oxidation during electrochemical studies of Ytterbium-doped Iron oxides?

Level : Basic
Methodological Answer :
Electrochemical cells must operate in rigorously controlled environments:

Glovebox Synthesis : Prepare electrodes in argon-filled gloveboxes (O₂/H₂O < 0.1 ppm) .

Protective Coatings : Apply ultrathin Al₂O₃ layers via atomic layer deposition (ALD) to suppress surface oxidation.

In Situ Characterization : Use synchrotron-based XAS during cycling to monitor Yb³⁺/Yb²⁺ redox stability .

How can machine learning optimize combinatorial screening of Iron-Ytterbium catalyst libraries?

Level : Advanced
Methodological Answer :

Feature Engineering : Train models on DFT-calculated descriptors (e.g., d-band centers, adsorption energies).

Active Learning Loops : Prioritize high-entropy regions of composition space for experimental validation.

Data Quality : Ensure high-throughput XRD/EDS datasets are noise-reduced and standardized (e.g., ICSD codes for crystal structures) .

What are the pitfalls in interpreting magnetocaloric effects in Ytterbium-rich Iron alloys?

Level : Advanced
Methodological Answer :
Common pitfalls include:

Field Dependence : Isothermal entropy change (ΔS) calculations must account for field-dependent hysteresis. Use Maxwell relations only for reversible transitions .

Sample Geometry : Minimize demagnetization effects via spherical or ellipsoidal samples.

Dynamic Measurements : Differentiate between direct (∆Tad) and indirect (heat capacity-derived) methods .

How to design a controlled experiment to isolate Ytterbium’s role in Iron-based superconductors?

Level : Basic
Methodological Answer :

Composition Gradients : Fabricate thin-film libraries with graded Yb concentrations (0–15 at.%) via sputtering .

Doping Controls : Compare with non-magnetic dopants (e.g., La) to disentangle magnetic vs. structural effects.

Transport Measurements : Use four-probe setups in PPMS systems to correlate Tc with Yb content .

What statistical methods reconcile contradictory phase stability predictions in computational studies?

Level : Advanced
Methodological Answer :

Ensemble Modeling : Combine DFT, cluster expansion, and CALPHAD outputs via Bayesian inference .

Error Quantification : Use bootstrapping to assess uncertainty in formation energy calculations.

Experimental Anchors : Validate against high-pressure XRD data (e.g., 10 GPa anvil cell results) .

How to validate the catalytic activity of Iron-Ytterbium nanoparticles without interference from support materials?

Level : Advanced
Methodological Answer :

Support-Free Synthesis : Utilize colloidal methods (e.g., thermal decomposition of organometallic precursors) .

Surface-Sensitive Probes : Apply CO-stripping voltammetry and in situ TEM to measure active sites.

Isotopic Labeling : Use ¹⁸O₂ tracer experiments in oxidation reactions to track lattice oxygen participation .

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